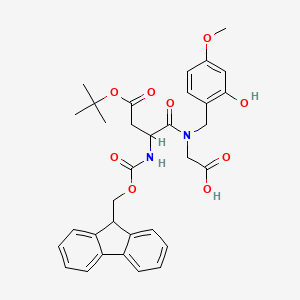

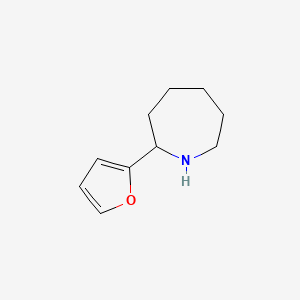

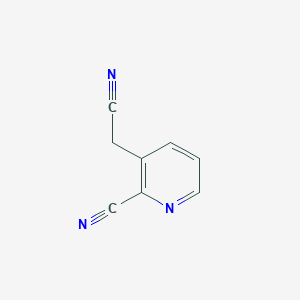

![molecular formula C16H14N2O B1335479 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-54-6](/img/structure/B1335479.png)

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C16H14N2O . It has a molecular weight of 250.3 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are crucial for producing target products and key intermediates . The synthesis methods are environmentally friendly and have been applied in the preparation of important drugs and promising drug candidates .

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” consists of a fused nitrogen-bridged heterocyclic compound . The molecular formula is C16H14N2O .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation of these compounds often involves the formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and acid-catalyzed dehydration .

Scientific Research Applications

Comprehensive Analysis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Applications:

Parasitic Disease Treatment

These compounds have been tested against parasitized red blood cells with various piroplasms species, showing potential as a therapeutic agent in parasitic disease treatment.

Each application field mentioned above is based on the general capabilities and reported uses of imidazo[1,2-a]pyridine derivatives . While specific data on “2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is limited, the mentioned applications could be relevant due to its belonging to this class of compounds.

Future Directions

The future directions for “2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, particularly those that are eco-friendly and metal-free . Additionally, given their broad spectrum of biological activity profiles, these compounds could be further studied for potential pharmaceutical applications .

properties

IUPAC Name |

2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-12(2)13(9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJTILFXONHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

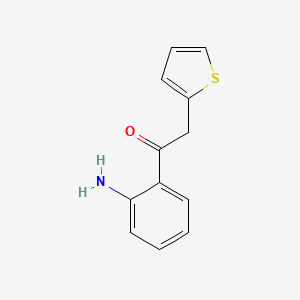

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

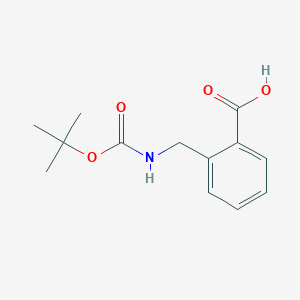

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)